1-(Pyridin-2-yl)butan-2-one
Overview
Description
1-(Pyridin-2-yl)butan-2-one is an organic compound with the molecular formula C9H11NO . It is a versatile and reactive compound, possessing a five-membered heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a butanone group . The exact structure can be elucidated using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 149.19000, a density of 1.013g/cm3, and a boiling point of 230.4ºC at 760 mmHg .Scientific Research Applications
Synthesis and Derivative Formation :
- 1-(Pyridin-2-yl)butan-2-one is utilized in the synthesis of various organic compounds. For example, its condensation with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane leads to the formation of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantan-9-one, an intermediate in the synthesis of diazahomoadamantane derivatives (Kuznetsov, Mazhed, & Serova, 2010).
Density Functional Theory (DFT) Studies :
- DFT calculations have been used to study the tautomeric preferences of this compound derivatives in different environments. These studies are crucial for understanding the stability and reactivity of such compounds (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Exploring Tautomeric Forms and Hydrogen Bonding :
- Research has focused on identifying the tautomeric forms of derivatives of this compound and understanding their intramolecular hydrogen bonding. This includes studying the equilibrium between various tautomers in different solvents, which is essential for applications in molecular design and synthesis (Ośmiałowski et al., 2002).
Creation of Pyridine Derivatives and their Applications :
- Research has also involved the creation of pyridine-2(1H)thione/one derivatives from this compound, leading to the development of compounds used in the synthesis of various pyridine derivatives. These derivatives have potential applications in fields like pharmaceuticals and materials science (Rateb, 2011).
Molecular Interaction Studies using NMR :
- NMR studies have been conducted to investigate the hetero-association of derivatives of this compound with pyridine, providing insights into the molecular interactions and associations that are fundamental in chemical synthesis and reaction mechanisms (Lomas, Maurel, & Adenier, 2011).
Study of Molecular Interactions in Mixtures :
- The molecular interactions
Metal Ion Transport and Chelation Studies :
- Studies have been conducted on compounds like 1-(hydroxyimino)-1-(pyridin-2-yl)alkyl chelating subunits derived from this compound, used in the selective extraction and transport of metal ions. This research is particularly relevant in the field of environmental chemistry and metal recovery processes (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).
DNA Binding and Protein Docking Studies :
- Some derivatives of this compound have been investigated for their potential to bind with DNA and protein structures. Such studies are significant in the development of new therapeutic agents and understanding molecular interactions in biological systems (Kaya, 2016).
Development of Novel Sensory Materials :
- Research has been conducted on the use of this compound derivatives in the assembly of novel sensory materials, such as optical sensors and luminescent compounds. These materials have potential applications in areas like environmental monitoring and electronic devices (Li et al., 2019).
Synthesis of Complexes for Metal Ion Extraction :
- The synthesis of pyridine-based ligands derived from this compound and their use in the extraction of metal ions like nickel and copper has been explored. This research is essential in the field of analytical chemistry and metal purification processes (Pearce, Ogutu, Saban, & Luckay, 2019).
Safety and Hazards
properties
IUPAC Name |
1-pyridin-2-ylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNKBRZOUZPKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285808 | |
Record name | 1-(pyridin-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6303-73-7 | |
Record name | NSC42873 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(pyridin-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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